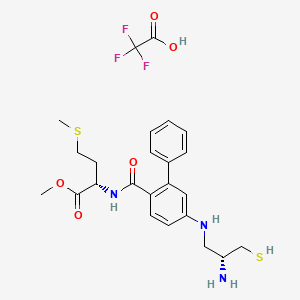

FTI-277 trifluoroacetate salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

FTI 277, también conocido como N-[4-[2®-Amino-3-mercaptopropil]amino-2-fenilbenzoil]metionina éster metílico sal trifluoroacetato, es un potente inhibidor de la farnesiltransferasa. La farnesiltransferasa es una enzima que cataliza la transferencia de un grupo farnesilo a una proteína, lo cual es un paso crucial en la modificación postraduccional de proteínas como Ras. FTI 277 ha sido ampliamente estudiado por sus potenciales aplicaciones terapéuticas, particularmente en el tratamiento del cáncer, debido a su capacidad para inhibir la farnesilación de las proteínas Ras oncogénicas .

Mecanismo De Acción

FTI 277 ejerce sus efectos al inhibir la enzima farnesiltransferasa, que es responsable de la farnesilación de proteínas como Ras. Al prevenir la farnesilación, FTI 277 interrumpe la localización y función apropiadas de estas proteínas, lo que lleva a la inhibición de las vías de señalización oncogénicas. Esto resulta en una reducción de la proliferación celular, un aumento de la apoptosis y una alteración de la señalización celular. El compuesto también afecta otras vías, como la vía de señalización PI3K/Akt, que juega un papel en la supervivencia y la apoptosis de las células .

Análisis Bioquímico

Biochemical Properties

FTI-277 trifluoroacetate salt interacts with the enzyme farnesyltransferase, inhibiting its activity . This interaction is crucial in the biochemical reactions involving the Ras proteins .

Cellular Effects

This compound has been observed to mediate apoptosis in multiple myeloma . It also inhibits protein farnesylation in various cell lines . In septic mice, this compound has been shown to improve survival and bacterial clearance .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting farnesyltransferase, an enzyme involved in the post-translational modification of proteins . This inhibition disrupts the function of Ras proteins, thereby antagonizing their oncogenic signaling .

Temporal Effects in Laboratory Settings

It has been used to inhibit protein farnesylation in various cell lines .

Dosage Effects in Animal Models

In animal models, specifically septic mice, this compound administered at a dosage of 25 mg/kg body weight improved survival and bacterial clearance .

Metabolic Pathways

This compound is involved in the metabolic pathway of protein farnesylation . It interacts with the enzyme farnesyltransferase, inhibiting its activity and disrupting the post-translational modification of proteins .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de FTI 277 involucra múltiples pasos, comenzando con materiales de partida disponibles comercialmenteLas condiciones de reacción típicamente implican el uso de solventes orgánicos, tales como dimetilsulfóxido, y catalizadores, tales como trietilamina, para facilitar las reacciones .

Métodos de producción industrial

La producción industrial de FTI 277 sigue rutas sintéticas similares pero a mayor escala. El proceso involucra optimizar las condiciones de reacción para maximizar el rendimiento y la pureza. Esto incluye controlar la temperatura, la presión y el tiempo de reacción, así como utilizar reactivos y solventes de alta pureza. El producto final se purifica típicamente utilizando técnicas como la recristalización o la cromatografía .

Análisis de las reacciones químicas

Tipos de reacciones

FTI 277 experimenta varias reacciones químicas, incluyendo:

Oxidación: FTI 277 puede oxidarse para formar enlaces disulfuro, lo cual puede afectar su actividad.

Reducción: El compuesto puede reducirse para romper los enlaces disulfuro, restaurando su forma activa.

Sustitución: FTI 277 puede experimentar reacciones de sustitución, particularmente en los grupos amino y mercapto

Reactivos y condiciones comunes

Oxidación: Peróxido de hidrógeno u otros agentes oxidantes en condiciones suaves.

Reducción: Agentes reductores como el ditiotreitol o la tris(2-carboxietil)fosfina.

Sustitución: Varios nucleófilos en condiciones básicas

Principales productos formados

Oxidación: Dímeros unidos por disulfuro de FTI 277.

Reducción: FTI 277 monomérico.

Sustitución: Derivados de FTI 277 con grupos amino o mercapto modificados

Análisis De Reacciones Químicas

Types of Reactions

FTI 277 undergoes various chemical reactions, including:

Oxidation: FTI 277 can be oxidized to form disulfide bonds, which can affect its activity.

Reduction: The compound can be reduced to break disulfide bonds, restoring its active form.

Substitution: FTI 277 can undergo substitution reactions, particularly at the amino and mercapto groups

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

Reduction: Reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine.

Substitution: Various nucleophiles under basic conditions

Major Products Formed

Oxidation: Disulfide-linked dimers of FTI 277.

Reduction: Monomeric FTI 277.

Substitution: Derivatives of FTI 277 with modified amino or mercapto groups

Aplicaciones Científicas De Investigación

FTI 277 tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como una herramienta para estudiar el papel de la farnesilación en la función de las proteínas y las vías de señalización.

Biología: Se investiga por sus efectos sobre la señalización celular, la apoptosis y la proliferación celular.

Medicina: Se explora como un posible agente terapéutico para el cáncer, particularmente en la orientación de las proteínas Ras oncogénicas.

Industria: Se utiliza en el desarrollo de nuevos agentes terapéuticos y en el estudio de la prenilación de proteínas

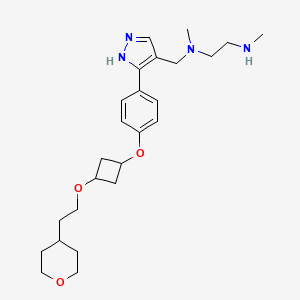

Comparación Con Compuestos Similares

FTI 277 es uno de varios inhibidores de la farnesiltransferasa. Otros compuestos similares incluyen:

R115,777: Otro potente inhibidor de la farnesiltransferasa que ha sido estudiado por sus propiedades anticancerígenas.

GGTI-298: Inhibe la geranilgeraniltransferasa, otra enzima involucrada en la prenilación de proteínas.

Manumycin A: Inhibe la farnesiltransferasa y se ha utilizado para estudiar el papel de la farnesilación en varios procesos celulares.

FTI 277 es único en su inhibición específica de la farnesiltransferasa y su capacidad para dirigirse a las proteínas Ras oncogénicas, lo que lo convierte en una herramienta valiosa en la investigación y la terapia del cáncer .

Propiedades

IUPAC Name |

methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoate;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O3S2.C2HF3O2/c1-28-22(27)20(10-11-30-2)25-21(26)18-9-8-17(24-13-16(23)14-29)12-19(18)15-6-4-3-5-7-15;3-2(4,5)1(6)7/h3-9,12,16,20,24,29H,10-11,13-14,23H2,1-2H3,(H,25,26);(H,6,7)/t16-,20+;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJEFFRDWFVSCOJ-PXPMWPIZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCSC)NC(=O)C1=C(C=C(C=C1)NCC(CS)N)C2=CC=CC=C2.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CCSC)NC(=O)C1=C(C=C(C=C1)NC[C@H](CS)N)C2=CC=CC=C2.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30F3N3O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

561.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-but-2-enedioic acid;(E)-N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine](/img/structure/B560157.png)

![(11R,15S)-5-anilino-4-[[4-(6-fluoropyridin-2-yl)phenyl]methyl]-8-methyl-1,3,4,8,10-pentazatetracyclo[7.6.0.02,6.011,15]pentadeca-2,5,9-trien-7-one;phosphoric acid](/img/structure/B560171.png)

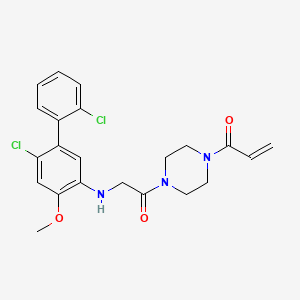

![methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoate;hydrochloride](/img/structure/B560176.png)